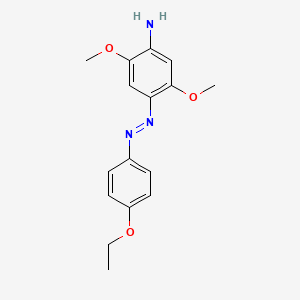

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline

Beschreibung

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline is an azo compound characterized by a central aniline backbone substituted with methoxy groups at the 2- and 5-positions and an ethoxyphenylazo moiety at the 4-position. These compounds are primarily utilized in industrial applications, including dyes (e.g., Acid Orange 165, Basic Violet 35) and pigments, due to their chromophoric azo groups and tunable electronic properties .

Eigenschaften

CAS-Nummer |

85098-82-4 |

|---|---|

Molekularformel |

C16H19N3O3 |

Molekulargewicht |

301.34 g/mol |

IUPAC-Name |

4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyaniline |

InChI |

InChI=1S/C16H19N3O3/c1-4-22-12-7-5-11(6-8-12)18-19-14-10-15(20-2)13(17)9-16(14)21-3/h5-10H,4,17H2,1-3H3 |

InChI-Schlüssel |

MQQMJDREBUTCHP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxynitrobenzene

- Process : Catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene in an aromatic solvent (e.g., xylene) using hydrogen gas under elevated temperature (80–110 °C) and pressure (5–50 atm) in the presence of a modified platinum-on-carbon catalyst (e.g., sulfited platinum-on-carbon).

- Reaction conditions : The reaction mixture includes the nitro compound, aromatic solvent, catalyst, co-catalyst (amines), and aqueous alkaline buffer to maintain pH 8–10.

- Procedure : After charging the autoclave with reactants and expelling air with nitrogen, hydrogen is introduced until pressure stabilizes. The reaction is exothermic and monitored by hydrogen uptake.

- Isolation : The catalyst is filtered off under nitrogen, solvent is removed by steam distillation or vacuum distillation with water addition, and the base is precipitated by cold stirring, yielding a pale, almost colorless 4-chloro-2,5-dimethoxyaniline product.

- Catalyst recycling : The catalyst filtrate can be reused multiple times before purification is required.

- Advantages : High purity, good yield, and simplified process compared to older methods.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 80–110 °C |

| Pressure | 5–50 atm (preferably 10–20 atm) |

| Solvent | Xylene or other aromatic solvents |

| Catalyst | Modified platinum-on-carbon (sulfited) |

| pH of aqueous phase | 8–10 |

| Amine co-catalyst | 0.1–1.0 wt.% (aliphatic or cyclic amines) |

| Yield | High (comparable to literature standards) |

Reference: CN101701000A

Preparation of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline

The azo compound is synthesized by diazotization of 4-ethoxyaniline followed by azo coupling with 2,5-dimethoxyaniline.

Diazotization of 4-Ethoxyaniline

- Procedure : 4-Ethoxyaniline is dissolved in acidic aqueous medium (usually HCl), cooled to 0–5 °C.

- Diazotization agent : Sodium nitrite (NaNO2) is added slowly to form the diazonium salt.

- Conditions : Temperature control is critical to maintain diazonium salt stability.

Azo Coupling with 2,5-Dimethoxyaniline

- Coupling conditions : The diazonium salt solution is added slowly to a cold, alkaline solution of 2,5-dimethoxyaniline (pH ~8–10) under stirring.

- pH control : Alkaline conditions favor coupling and prevent diazonium salt decomposition.

- Temperature : Typically 0–10 °C to control reaction rate and product quality.

- Isolation : The azo dye precipitates out, is filtered, washed, and dried.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Yield/Purity | Notes |

|---|---|---|---|---|

| Preparation of 2,5-dimethoxyaniline | Catalytic hydrogenation (80–110 °C, 5–50 atm) | 4-chloro-2,5-dimethoxynitrobenzene, Pt/C catalyst, amines, xylene | High yield, high purity | Catalyst recyclable, solvent recovery |

| Hydrazine hydrate reduction (70–80 °C reflux) | 2,4-dimethoxynitrobenzene, hydrazine hydrate, FeCl3, GAC, ethanol | 96.6–97.2% yield, >99.6% purity | Environmentally friendly, cost-effective | |

| Diazotization of 4-ethoxyaniline | NaNO2 in acidic aqueous medium, 0–5 °C | 4-ethoxyaniline, NaNO2, HCl | Quantitative formation of diazonium salt | Temperature sensitive |

| Azo coupling | Alkaline solution (pH 8–10), 0–10 °C | Diazonium salt, 2,5-dimethoxyaniline | High yield, azo dye precipitates | pH and temperature control critical |

Research Findings and Notes

- The catalytic hydrogenation method for 2,5-dimethoxyaniline is well-established, providing high purity and yield with efficient catalyst recycling, making it suitable for industrial scale synthesis.

- Hydrazine hydrate reduction offers an alternative with environmental benefits and high product purity, though it requires careful handling of hydrazine and catalyst management.

- The azo coupling reaction is sensitive to pH and temperature; maintaining alkaline conditions and low temperature ensures high coupling efficiency and product stability.

- The choice of solvent and catalyst in the reduction step significantly affects the purity and color of the intermediate, which in turn influences the quality of the final azo compound.

- The overall synthetic route is modular, allowing optimization at each step for yield, purity, and environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-((4-Ethoxyphenyl)azo)-2,5-Dimethoxyanilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um die entsprechenden Nitrosoverbindungen zu bilden.

Reduktion: Die Reduktion der Azogruppe kann zur Bildung von Aminen führen.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit oder Zink in sauren Bedingungen werden verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Nitrosoderivaten.

Reduktion: Bildung der entsprechenden Amine.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-((4-Ethoxyphenyl)azo)-2,5-Dimethoxyanilin beinhaltet seine Wechselwirkung mit biologischen Molekülen. Die Azogruppe kann in Gegenwart von Enzymen reduziert werden, was zur Bildung von Aminen führt, die mit Zellkomponenten interagieren können. Diese Interaktion kann zu antimikrobiellen und antiproliferativen Wirkungen führen, indem zelluläre Prozesse gestört und das Wachstum von Mikroorganismen und Krebszellen gehemmt werden.

Wirkmechanismus

The mechanism of action of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of amines that can interact with cellular components. This interaction can result in antimicrobial and antiproliferative effects by disrupting cellular processes and inhibiting the growth of microorganisms and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound’s functionalization can be compared to analogs with differing substituents on the phenylazo group or aniline backbone:

*Inferred molecular formula based on structural analogs.

Physicochemical Properties

- Solubility : The ethoxy substituent in this compound likely enhances solubility in polar organic solvents compared to the nitro- or chloro-substituted analogs, which exhibit lower solubility due to electron-withdrawing effects .

- Melting Point (MP) : The chloro-substituted derivative 4-chloro-2,5-dimethoxyaniline has a MP of 80–82°C, while bulkier derivatives (e.g., 4-[(2-chloro-4,6-dinitrophenyl)azo]-N,N-diethyl-2,5-dimethoxyaniline) likely have higher MPs due to increased molecular rigidity .

Key Research Findings

- Electronic Effects : Ethoxy and methyl groups donate electrons, red-shifting absorption spectra in dyes, whereas nitro groups blue-shift absorption due to electron withdrawal .

Biologische Aktivität

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline, also known by its CAS number 85098-82-4, is a synthetic azo compound characterized by its unique chemical structure that includes an azo group (-N=N-) and methoxy substituents. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

| Property | Details |

|---|---|

| IUPAC Name | 4-(4-Ethoxyphenyl)diazenyl-2,5-dimethoxyaniline |

| CAS Number | 85098-82-4 |

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.32 g/mol |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial and fungal strains. Studies indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as on certain fungi.

- Tested Strains:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Candida albicans (fungus)

The results showed that the compound had comparable or superior activity to standard antibiotics like Gentamycin and antifungals like Ketoconazole. The zones of inhibition were measured, with notable results indicating effective antibacterial action.

Anticancer Activity

In addition to its antimicrobial effects, research has highlighted the anticancer potential of this compound. Various studies have utilized cell lines such as A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma) to evaluate its cytotoxic effects.

- Mechanism of Action:

- The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 in treated cells.

- The IC50 values for cell proliferation inhibition ranged from 10 µM to 20 µM, indicating moderate potency compared to established chemotherapeutics.

Case Studies

-

Antimicrobial Efficacy Study:

A recent study assessed the antimicrobial efficacy of several azo compounds, including this compound. The results demonstrated a significant reduction in bacterial growth with an average inhibition zone of over 20 mm against S. aureus and E. coli . -

Cytotoxicity Evaluation:

In vitro studies conducted on human cancer cell lines revealed that treatment with this azo compound resulted in a dose-dependent decrease in cell viability. The most significant effects were observed at concentrations exceeding 15 µM .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-((4-ethoxyphenyl)azo)-2,5-dimethoxyaniline, and how do reaction conditions influence yield?

Answer: The compound is synthesized via diazotization and azo coupling, starting from substituted aniline precursors. A universal protocol involves:

Diazotization : Reacting 4-ethoxyaniline with nitrous acid (HNO₂) under acidic conditions (HCl) at 0–5°C to form the diazonium salt.

Azo Coupling : Coupling the diazonium salt with 2,5-dimethoxyaniline in a basic medium (pH 8–10) to yield the target azo compound.

Key variables affecting yield include:

- Temperature : Excess heat during diazotization leads to decomposition.

- pH : Optimal coupling occurs in weakly basic conditions to stabilize the diazonium intermediate .

- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance coupling efficiency by activating the aromatic ring. For example, methoxy-substituted analogs achieve yields up to 84% under optimized conditions, while halide-substituted analogs (e.g., bromo, chloro) yield ≤57% due to steric and electronic hindrance .

Q. Structural Confirmation :

- NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), with methoxy/ethoxy signals at δ 3.7–4.1 ppm.

- IR : N=N stretching at 1450–1600 cm⁻¹ confirms the azo bond .

Advanced Substituent Effects on Physicochemical Properties

Q. Q2: How do substituents on the phenyl ring influence the optical and electronic properties of this azo compound?

Answer: Substituents modulate conjugation and redox behavior:

- Electron-Donating Groups (EDGs) : Methoxy or ethoxy groups redshift absorbance (λmax 450–550 nm) by enhancing π-conjugation.

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups blueshift absorbance (λmax 400–450 nm) and reduce solubility in polar solvents .

Q. Experimental Design :

UV-Vis Spectroscopy : Compare λmax and molar extinction coefficients (ε) across derivatives.

Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating capacity.

DFT Calculations : Simulate HOMO-LUMO gaps to correlate with experimental data .

Q. Q3: How can researchers optimize colorimetric assays for quantifying this compound in complex matrices?

Answer: A validated approach involves:

Reagent Selection : Use 2,5-dimethoxyaniline as a coupling agent in acidic media (pH 3–5).

Concentration Optimization : 0.05 mol/mL of the reagent maximizes color intensity (absorbance at 510 nm) .

Interference Mitigation : Masking agents (e.g., EDTA) chelate metal ions that may quench the azo chromophore.

Q. Validation Parameters :

- Linearity : 0.1–10 µg/mL (R² > 0.99).

- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively .

Advanced Applications in Materials Science

Q. Q4: What methodologies are used to evaluate the electrochromic performance of polymers derived from this compound?

Answer:

Polymer Synthesis : Electropolymerize the monomer in acidic media (e.g., 1M HCl) to form conductive poly(2,5-dimethoxyaniline) derivatives.

Spectroelectrochemical Analysis :

- In Situ UV-Vis : Monitor absorbance changes during redox cycling (e.g., λmax shifts from 520 nm [oxidized] to 750 nm [reduced]).

- Chronoamperometry : Measure switching times (τ90% < 2 s) and coloration efficiency (CE > 150 cm²/C) .

Key Finding :

Ethoxy groups improve solubility and film-forming ability, critical for flexible electrochromic devices .

Addressing Data Contradictions in Substituent Effects

Q. Q5: How should researchers resolve discrepancies in reported yields for halogen-substituted analogs?

Answer: Contradictions arise from:

Reaction Scale : Microscale reactions (e.g., 0.1 mmol) often report lower yields due to handling losses.

Purification Methods : Flash chromatography (purity >95%) vs. recrystallization (purity ~80%) .

Side Reactions : Halogenated diazonium salts may undergo Sandmeyer reactions, reducing azo coupling efficiency.

Q. Resolution Strategy :

- Replicate Conditions : Use identical molar ratios and temperatures.

- Monitor Intermediates : Track diazonium stability via <sup>1</sup>H NMR .

Biological Activity Screening

Q. Q6: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Time-Kill Assays : Assess bactericidal kinetics at 2× MIC.

Mechanistic Studies :

- Membrane Permeability : Use SYTOX Green uptake assays.

- ROS Generation : Measure intracellular ROS with DCFH-DA .

Note : Methoxy/ethoxy groups enhance lipid solubility, improving biofilm penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.